![molecular formula C14H14N2O5S B3958592 N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide](/img/structure/B3958592.png)
N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide
Overview
Description
N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide, commonly known as NDNS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. NDNS is a sulfonamide derivative and belongs to the class of non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of NDNS involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are involved in various physiological processes, including inflammation, pain, and fever. By inhibiting COX enzymes, NDNS reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.
Biochemical and Physiological Effects:
NDNS has been shown to exert various biochemical and physiological effects. It has been found to reduce the levels of inflammatory mediators, such as interleukins and tumor necrosis factor-alpha (TNF-α), and to increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10). NDNS has also been shown to reduce the levels of reactive oxygen species (ROS) and to increase the levels of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
NDNS has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity. It also exhibits good stability and can be stored for extended periods without significant degradation. However, NDNS has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on NDNS. One area of interest is the development of new synthetic methods for NDNS that are more efficient and environmentally friendly. Another area of interest is the investigation of the potential therapeutic applications of NDNS in various inflammatory disorders, such as arthritis, colitis, and asthma. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the anti-inflammatory and antioxidant effects of NDNS.
Scientific Research Applications
NDNS has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties, making it a promising candidate for the treatment of various inflammatory disorders.
properties
IUPAC Name |
N-(4-hydroxy-2,5-dimethylphenyl)-3-nitrobenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O5S/c1-9-7-14(17)10(2)6-13(9)15-22(20,21)12-5-3-4-11(8-12)16(18)19/h3-8,15,17H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRHTHQUEPYZBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)C)NS(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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